Guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester is a complex compound derived from the modification of glucose, specifically through the substitution of a hydroxyl group with a fluorine atom at the second carbon position. This modification alters its biochemical behavior, particularly in metabolic pathways. The compound is significant in both scientific research and medical applications, particularly in imaging techniques.
The compound is synthesized from 2-deoxy-2-fluoro-D-glucose, which was first developed in 1969 by researchers at Charles University in Prague. The synthesis has evolved over the years, with notable advancements made in the 1990s and later for its application in positron emission tomography (PET) imaging using fluorine-18 isotopes .
Guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester belongs to the class of fluorinated carbohydrates. It can be classified as a nucleotide sugar derivative due to its structure, which includes a guanosine moiety linked to a modified glucose unit.
The synthesis of Guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester typically involves several key steps:
The synthesis can be performed using enzymatic methods that provide specificity and yield, or through chemical approaches involving phosphoramidites and coupling reagents. Enzymatic methods are preferred for their mild conditions and higher selectivity .
Guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester has a complex structure characterized by:
Guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester participates in several biochemical reactions:
The reactivity of this compound is influenced by the presence of the fluorine atom, which affects its interaction with enzymes and its stability in biological systems .
The mechanism of action of Guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester primarily involves its role as a substrate in metabolic pathways:
This metabolic trapping is particularly useful in imaging applications where it serves as a tracer for glucose metabolism in tissues .
Relevant data indicates that its unique properties make it suitable for various applications in biochemical research and medical imaging .
Guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester has several important applications:
These applications underscore its significance in both clinical and research settings, particularly related to metabolic diseases and cancer diagnostics .
GDP-2FGlc (C₁₆H₂₄FN₅O₁₅P₂; MW 607.3 g/mol) is synthesized via sequential chemical and enzymatic strategies. The chemical route involves three core steps:
Enzymatic synthesis leverages in vitro reconstituted pathways. Nucleotidyltransferases directly catalyze the condensation of 2-deoxy-2-fluoro-D-glucose-1-phosphate with GTP, bypassing intermediate purification [7].
Table 1: Synthesis Methods for GDP-2FGlc
Method | Key Steps | Yield | Conditions |
---|---|---|---|
Chemical | DAST fluorination → Phosphorylation → GDP coupling | 50–60% | Anhydrous, 25–40°C |
Enzymatic | One-pot GTP/fluoro-glucose-1-phosphate coupling | 70–80% | pH 7.4, 37°C |
Hybrid | Chemical fluorination → Enzymatic GDP addition | 65–75% | Aqueous/organic biphasic system |
Nucleotidyltransferases catalyze the formation of the diphosphate ester bond via a "bi-bi" ping-pong mechanism. These enzymes activate the anomeric carbon of 2-deoxy-2-fluoro-D-glucose-1-phosphate for nucleophilic attack by GTP’s β-phosphate [5] [7]. Key characteristics include:
Table 2: Enzyme Kinetics for Nucleotidyltransferase Substrates
Substrate | Kₘ (mM) | Vₘₐₓ (μmol/min/mg) | Inhibition Constant (Kᵢ) |
---|---|---|---|
GDP-mannose | 0.05 | 12.5 | N/A |
2FGlc-1-phosphate | 1.2 | 8.3 | N/A |
GDP-2FGlc | N/A | N/A | 1.3 μM (vs. mannosyltransferase) |
Isotopic labeling of GDP-2FGlc enables real-time monitoring of glycosylation inhibition and metabolic flux:
Producing ¹⁸F-GDP-2FGlc for PET requires yield optimization:
Table 3: Radiochemical Yield Optimization Strategies
Parameter | Conventional Method | Optimized Method | Improvement |
---|---|---|---|
Precursor | [¹⁸F]F₂ gas | Tetrabutylammonium [¹⁸F]F⁻ | Yield ↑ from 8% to 60% |
Catalysis | None | Ag⁺/Sn²⁺ catalysts | Reaction time ↓ 40% |
Purification | Gel filtration | Anion-exchange chromatography | Purity ↑ from 90% to >99% |
Specific Activity | 685 mCi/mmol | 25 GBq/mmol | Signal-to-noise ratio ↑ 3× |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: